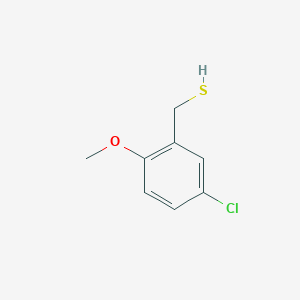

(5-Chloro-2-methoxy-phenyl)-methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNKSENUKPATQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155100-13-2 | |

| Record name | (5-chloro-2-methoxyphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precursor in the Synthesis of Complex Heterocyclic Compounds

There is no available scientific literature that describes the use of (5-Chloro-2-methoxy-phenyl)-methanethiol as a precursor for the synthesis of either nitrogen-containing heterocycles (such as indoles and quinolines) or sulfur-containing heterocycles (like thiophenes and thiazoles). While the synthesis of such heterocyclic systems is a cornerstone of medicinal and materials chemistry, the specific contribution of this compound as a starting material or intermediate is not documented.

Utility in Ligand Design for Catalytic Systems

There is no evidence to suggest that (5-Chloro-2-methoxy-phenyl)-methanethiol has been utilized in the design or synthesis of ligands for catalytic systems. The development of ligands is a highly active area of research, but this particular thiol is not mentioned in relevant studies.

Precursor in the Synthesis of Chemically Relevant Analogues

No structure-activity relationship (SAR) studies or similar research initiatives have been published that use (5-Chloro-2-methoxy-phenyl)-methanethiol as a precursor for generating chemically relevant analogues.

Exploration of Derivatives and Structure Reactivity Relationships

Synthesis of Novel (5-Chloro-2-methoxy-phenyl)-methanethiol Analogues

The synthesis of novel analogues serves as the foundation for understanding structure-reactivity relationships. Key modifications can be introduced at the thiol group and on the phenyl ring.

The thiol (-SH) group is a primary site for chemical modification due to its reactivity. Common derivatizations include S-alkylation and oxidation.

S-Alkylation: The nucleophilic nature of the thiolate anion, formed under basic conditions, allows for facile reaction with alkyl halides to produce thioethers (sulfides). mdpi.com This reaction is a versatile method for introducing a wide variety of alkyl and aryl groups. For instance, reacting this compound with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields the corresponding thioether. mdpi.comnih.gov

Oxidation to Disulfides: Thiols can be readily oxidized to form disulfides. This can be achieved using mild oxidizing agents such as iodine (I₂) or air, particularly in the presence of a metal catalyst. This reversible reaction is significant in various chemical and biological contexts. springerprofessional.de The resulting disulfide of this compound is often more stable and can serve as a protected form of the thiol. springerprofessional.de

Table 1: Examples of Thiol Group Modifications This table is interactive. You can sort and filter the data.

| Derivative Name | Modification Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| 1-Chloro-4-(methylthiomethyl)-2-methoxybenzene | S-Alkylation | CH₃I, K₂CO₃ | Thioether |

| 1-Chloro-4-(benzylthiomethyl)-2-methoxybenzene | S-Alkylation | Benzyl (B1604629) bromide, NaH | Thioether |

| Bis(5-chloro-2-methoxybenzyl) disulfide | Oxidation | I₂, Base | Disulfide |

The electronic properties of the aromatic ring can be systematically altered by introducing different substituents. The existing chloro and methoxy (B1213986) groups on this compound provide a starting point. The methoxy group is an electron-donating group (EDG) through resonance, while the chloro group is an electron-withdrawing group (EWG) through induction. lumenlearning.comlibretexts.org

The synthesis of analogues with varied phenyl substituents would typically start from a different substituted phenol (B47542) or aniline, followed by steps to introduce the methoxymethylthiol moiety. Varying these substituents allows for a fine-tuning of the ring's electron density, which in turn affects the reactivity of the thiol group and the aromatic ring itself. For example, adding a strong electron-withdrawing group like a nitro group (-NO₂) would decrease the electron density of the ring and increase the acidity of the thiol proton. Conversely, adding another electron-donating group like an alkyl group would have the opposite effect. vedantu.com

Table 2: Phenyl Ring Substituent Modifications and Their Electronic Effects This table is interactive. You can sort and filter the data.

| Position of Substitution | Example Substituent | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| C4 | -NO₂ (Nitro) | Strong EWG | Deactivates ring, increases thiol acidity |

| C4 | -CN (Cyano) | Moderate EWG | Deactivates ring, increases thiol acidity |

| C6 | -CH₃ (Methyl) | Weak EDG | Activates ring, decreases thiol acidity |

| C4 | -F (Fluoro) | Weak EWG (Inductive) | Deactivates ring |

Isosteric and bioisosteric replacements involve substituting atoms or groups with others that have similar physical or chemical properties. cambridgemedchemconsulting.com This strategy is used to probe the importance of specific atoms or functional groups for reactivity and interaction.

Thiol Group Isosteres: The thiol group (-SH) can be replaced by a hydroxyl group (-OH) to form the corresponding alcohol, (5-Chloro-2-methoxy-phenyl)-methanol. While both can act as hydrogen bond donors, the hydroxyl group forms stronger hydrogen bonds. researchgate.net Another isostere is the selenol group (-SeH), which is more acidic and more easily oxidized than the thiol.

Aromatic Ring Isosteres: The phenyl ring can be replaced with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) to alter electronic distribution, hydrogen bonding capacity, and solubility. cambridgemedchemconsulting.com

Substituent Isosteres: The chloro substituent can be replaced by other halogens like bromine (-Br) or fluorine (-F), or by a trifluoromethyl group (-CF₃), which is a strong electron-withdrawing group. nih.gov The methoxy group (-OCH₃) could be replaced by an ethyl group (-CH₂CH₃) to remove the polar oxygen atom while maintaining similar steric bulk.

Table 3: Isosteric Replacements for this compound This table is interactive. You can sort and filter the data.

| Original Group | Isosteric Replacement | Key Property Change |

|---|---|---|

| -SH (Thiol) | -OH (Hydroxyl) | Increased H-bond strength, lower acidity |

| -SH (Thiol) | -SeH (Selenol) | Decreased H-bond strength, higher acidity |

| -Cl (Chloro) | -F (Fluoro) | Stronger inductive withdrawal, smaller size |

| -Cl (Chloro) | -CF₃ (Trifluoromethyl) | Much stronger electron withdrawal |

| -OCH₃ (Methoxy) | -SCH₃ (Thiomethyl) | Altered geometry and H-bond accepting ability |

Systematic Investigation of Electronic and Steric Effects on Reactivity

The reactivity of this compound and its derivatives is governed by a combination of electronic and steric effects.

Electronic Effects: The substituents on the phenyl ring dictate the electron density and its distribution.

Inductive Effect: This is the withdrawal or donation of electrons through a sigma bond. The methoxy group's oxygen and the chlorine atom are more electronegative than carbon, exerting an electron-withdrawing inductive effect. lumenlearning.comlibretexts.org

Resonance Effect: This involves the delocalization of pi-electrons. The methoxy group has a lone pair of electrons that it can donate into the aromatic ring via resonance, which is an activating effect. The chlorine atom can also donate electrons via resonance, but this effect is weaker than its inductive withdrawal. lumenlearning.comlibretexts.org

Steric Effects: Steric hindrance refers to the obstruction of a reaction due to the size of the groups near the reaction site. youtube.commasterorganicchemistry.com In this compound, the methoxy group at position 2 and the chloro group at position 5 can influence the accessibility of adjacent positions on the ring for incoming reagents. libretexts.org For example, in an electrophilic substitution reaction, attack at the position between the two bulky groups is highly unlikely. Derivatization, especially with large alkyl groups on the thiol or bulky substituents on the ring, can significantly hinder reactions. youtube.comyoutube.com

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. tubitak.gov.trnih.gov For the synthesized analogues of this compound, a QSRR study could be developed to predict a specific reactivity parameter, such as the rate constant for a reaction or the pKa of the thiol group.

The process involves:

Synthesizing a library of analogues with systematic variations.

Measuring the reactivity of each analogue under controlled conditions.

Calculating molecular descriptors for each analogue. These can include electronic parameters (e.g., Hammett constants, calculated dipole moments), steric parameters (e.g., Taft steric parameters), and physicochemical properties (e.g., logP). tubitak.gov.tr

Developing a statistical model , typically using multiple linear regression, to create an equation that links the descriptors to the reactivity. chemrxiv.orgnih.gov

A hypothetical QSRR equation might look like: log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP Where log(k) is the logarithm of the reaction rate, σ is the Hammett constant for a ring substituent, Eₛ is a steric parameter, logP represents lipophilicity, and c₀-c₃ are coefficients determined by the regression analysis.

Table 4: Hypothetical Descriptors for a QSRR Study of Phenyl-Substituted Analogues This table is interactive. You can sort and filter the data.

| Analogue Substituent (at C4) | Hammett Constant (σp) | Steric Parameter (Es) | Lipophilicity (clogP) |

|---|---|---|---|

| -H | 0.00 | 1.24 | 2.13 |

| -NO₂ | 0.78 | 0.00 | 1.85 |

| -CH₃ | -0.17 | 0.00 | 2.65 |

| -Cl | 0.23 | 0.69 | 2.84 |

Influence of Derivatization on Intermolecular Interaction Modes

Modifying the structure of this compound directly impacts its ability to form non-covalent interactions, which are crucial for its physical properties and behavior in condensed phases.

Hydrogen Bonding: The thiol group is a weak hydrogen bond donor, and the sulfur atom can act as a hydrogen bond acceptor. chemrxiv.orgnih.gov Replacing the thiol with a thioether (-S-R) removes the hydrogen bond donor capability. Replacing it with an alcohol (-OH) creates a much stronger hydrogen bond donor and acceptor. researchgate.net

S-H/π and other π-Interactions: The interaction between the thiol's S-H bond and the electron cloud of an aromatic ring is a recognized non-covalent force. nih.gov The electron density of the molecule's own phenyl ring, which is modulated by its substituents, will influence its ability to participate in π-stacking or other π-interactions. researchgate.net Electron-withdrawing groups decrease the ring's electron density, potentially weakening its ability to act as a π-donor.

Table 5: Effect of Derivatization on Intermolecular Interactions This table is interactive. You can sort and filter the data.

| Derivative Type | H-Bond Donor | H-Bond Acceptor | π-Stacking Ability |

|---|---|---|---|

| Parent Thiol | Weak | Weak (S, O) | Moderate |

| Thioether (-SCH₃) | None | Weak (S, O) | Moderate |

| Disulfide (-S-S-) | None | Weak (S, O) | Increased due to size |

| Alcohol analogue (-OH) | Strong | Strong (O) | Moderate |

Mechanistic Probes in Chemical Biology and Material Science Focus on Molecular Interactions, Not Clinical Outcomes

Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The unique combination of a nucleophilic thiol and a substituted phenyl ring allows (5-Chloro-2-methoxy-phenyl)-methanethiol to be a candidate for probing the intricate interactions with biological macromolecules. These interactions can be either covalent or non-covalent, each providing different insights into molecular recognition and binding.

The thiol group of this compound can act as a nucleophile, targeting specific amino acid residues within an enzyme's active site. This can lead to the formation of a covalent bond, a mechanism often exploited in the design of targeted covalent inhibitors. nih.gov For instance, the thiol can react with electrophilic residues like cysteine (via disulfide exchange) or other suitably activated amino acids. The kinetics of such covalent modifications are influenced by the pKa of the thiol and the accessibility and reactivity of the target residue in the enzyme's binding pocket. researchgate.net

Reversible covalent inhibition is another possibility, where the compound forms a transient covalent bond with the enzyme. youtube.com This type of interaction is gaining interest as it can provide prolonged target engagement without permanent inactivation of the enzyme. youtube.com

Beyond covalent interactions, the substituted aromatic ring of this compound can participate in various non-covalent interactions that are crucial for molecular recognition within an enzyme's active site. These include:

π-π Stacking: The electron-rich phenyl ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. chemrxiv.org

S-H/π Interactions: The thiol group itself can engage in favorable interactions with aromatic rings, a phenomenon driven by molecular orbital interactions. st-andrews.ac.ukacs.org

Hydrogen Bonding: The methoxy (B1213986) group can act as a hydrogen bond acceptor, further stabilizing the binding orientation.

The interplay of these covalent and non-covalent forces dictates the binding affinity and specificity of the compound for a particular enzyme. Computational studies on similar substituted thiophenols have shown that electron-donating groups like methoxy can influence the stability of the corresponding radicals, which can be a factor in certain enzymatic reactions. researchgate.netacs.orgrsc.org

Table 1: Potential Interactions of this compound with Enzyme Active Sites

| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues | Nature of Interaction |

| Covalent | Thiol (-SH) | Cysteine, Lysine (activated) | Covalent bond formation (e.g., disulfide, thioether) |

| Non-Covalent | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking |

| Non-Covalent | Thiol (-SH) | Phenylalanine, Tyrosine, Tryptophan | S-H/π interaction |

| Non-Covalent | Methoxy (-OCH₃) | Serine, Threonine, Asparagine, Glutamine | Hydrogen bond acceptor |

| Non-Covalent | Chloro (-Cl) | Various | Halogen bonding |

| Non-Covalent | Entire Molecule | Leucine, Isoleucine, Valine | Hydrophobic interactions |

In the context of receptor binding, this compound can serve as a molecular probe to understand the forces governing ligand-receptor interactions. Radioligand binding assays are a common technique to study such interactions. nih.govresearchgate.net In a hypothetical study, a radiolabeled version of this compound could be used in competitive binding assays to determine its affinity (Ki) for a specific receptor.

The kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of binding provide a detailed picture of the interaction. nih.gov For example, isothermal titration calorimetry (ITC) could be employed to measure the heat changes upon binding, revealing the thermodynamic driving forces. nih.gov The presence of the methoxy and chloro substituents on the phenyl ring would significantly influence these parameters. Studies on related benzamide-isoquinoline derivatives have shown that a para-methoxy group can dramatically improve selectivity for the sigma-2 receptor over the sigma-1 receptor, highlighting the profound effect of such substitutions on binding affinity and selectivity. nih.gov Similarly, in studies with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, the presence and position of a methoxy group were found to be critical for high binding affinity to the σ2 receptor. upenn.edu

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Receptor Binding

| Parameter | Description | Influencing Factors on this compound |

| K_i (Inhibition Constant) | A measure of the ligand's binding affinity to a receptor. | Electronic effects of chloro and methoxy groups; steric hindrance. |

| k_on (Association Rate Constant) | The rate at which the ligand binds to the receptor. | Diffusion, conformational changes required for binding. |

| k_off (Dissociation Rate Constant) | The rate at which the ligand unbinds from the receptor. | Strength of non-covalent and any covalent interactions. |

| ΔG (Gibbs Free Energy) | The overall energy change of binding, related to affinity. | Combination of enthalpic and entropic contributions. |

| ΔH (Enthalpy) | The heat change upon binding, reflecting bond formation/breakage. | Hydrogen bonding, van der Waals forces, covalent interactions. |

| ΔS (Entropy) | The change in disorder upon binding. | Conformational restriction of the ligand and receptor, solvent displacement. |

Use in Bioconjugation Chemistry as a Chemical Handle

The thiol group of this compound makes it a valuable "chemical handle" for bioconjugation. This involves the covalent attachment of this molecule to a larger biomolecule, such as a protein or antibody, to introduce new properties or for further functionalization. nih.gov Thiol-based bioconjugation is widely used due to the high nucleophilicity of the thiol group and its relative rarity in proteins compared to other nucleophilic groups like amines. ucl.ac.uk

Common thiol-reactive chemical groups used in bioconjugation include maleimides, haloacetamides, and vinyl sulfones. This compound could be reacted with a biomolecule that has been pre-functionalized with one of these electrophilic groups. Conversely, a derivative of this compound could be synthesized to carry a reactive group for attachment to a biomolecule.

A notable application is in the site-selective modification of antibodies to create antibody-drug conjugates (ADCs). The interchain disulfide bonds in an antibody can be selectively reduced to generate free thiols, which can then be targeted for conjugation. rsc.org The nitrile bis-thiol (NBT) reaction is an emerging strategy where electron-poor aryl nitriles react with two thiols, such as those from a reduced disulfide bond, to form stable conjugates. chemrxiv.orgucl.ac.uk The specific electronic properties conferred by the chloro and methoxy groups on the phenyl ring of this compound could be harnessed to fine-tune the reactivity and stability of such conjugates.

Potential as a Component in Advanced Functional Materials

The same chemical features that make this compound interesting for chemical biology also give it potential in material science, particularly in the creation of functional surfaces and polymers.

Thiols, especially aromatic thiols, are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. st-andrews.ac.ukrsc.org The sulfur atom of the thiol group forms a strong bond with the gold substrate, leading to a well-defined interface. The aromatic rings of adjacent molecules can then interact via π-π stacking, leading to a high degree of order within the monolayer. iphy.ac.cn

For this compound, the presence of the methylene (B1212753) spacer between the phenyl ring and the thiol group (a benzyl (B1604629) mercaptan structure) is significant. Studies comparing benzenethiol (B1682325) and benzenemethanethiol have shown that this spacer can lead to more well-ordered SAMs. researchgate.net The substituents on the phenyl ring (chloro and methoxy) would further influence the packing density and orientation of the molecules in the SAM due to steric and electronic effects. acs.org The packing density of SAMs can be influenced by factors such as the length of an alkyl chain, with longer chains generally leading to more ordered and densely packed layers. nih.gov

Table 3: Predicted Properties of a SAM formed from this compound on Gold

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| Binding to Gold | Strong chemisorption via the thiol group. | Well-established for thiols on gold surfaces. rsc.org |

| Molecular Ordering | Likely to form a well-ordered monolayer. | The benzyl mercaptan structure and π-π stacking of the phenyl rings promote ordering. iphy.ac.cnresearchgate.net |

| Packing Density | Moderate to high, influenced by substituents. | Substituents can introduce steric hindrance affecting packing. Odd-even effects in spacer chains of related molecules alter packing density significantly. acs.org |

| Surface Properties | Modified wettability and chemical reactivity. | The exposed chloro and methoxy groups would define the surface chemistry. |

| Thermal Stability | Potentially enhanced due to aromatic interactions. | Aromatic dithiols have shown high thermal stability. nsf.gov |

The thiol group of this compound can participate in various polymerization reactions, making it a potential monomer for novel polymers. Thiol-ene and thiol-yne "click" chemistry reactions are particularly relevant. acs.orgnih.gov These reactions proceed with high efficiency and selectivity, allowing for the formation of linear or cross-linked polymers under mild conditions. rsc.orgwikipedia.org

In a thiol-ene polymerization, the thiol group adds across a double bond, often initiated by light (photopolymerization). researchgate.net this compound could be reacted with multifunctional "ene" monomers to form a cross-linked polymer network. The properties of the resulting polymer, such as its mechanical strength and thermal stability, would be directly influenced by the structure of the aromatic monomer.

Similarly, in a thiol-yne polymerization, the thiol adds across a triple bond. Aromatic thiols typically undergo a single addition to the alkyne, leading to the formation of linear poly(vinyl thioether)s. rsc.org The chloro and methoxy substituents on the phenyl ring would modulate the electronic properties of the resulting polymer, potentially impacting its refractive index or conductivity. Furthermore, the thiol group can be used in step-growth polymerization with other reactive monomers to create a variety of functional polymers. google.com The development of thiol-substituted polymers with photolabile protecting groups also allows for tandem network formation upon exposure to light, offering spatiotemporal control over material properties. google.comnih.gov

Future Research Trajectories and Emerging Paradigms for 5 Chloro 2 Methoxy Phenyl Methanethiol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of (5-chloro-2-methoxy-phenyl)-methanethiol and its derivatives could be significantly advanced through the adoption of flow chemistry and automated synthesis. These technologies offer substantial improvements in reaction control, safety, and efficiency over traditional batch methods. For instance, the automated synthesis of complex molecules has been successfully demonstrated for various pharmaceutical agents, showcasing the potential for high-yield and pure products. nih.govfrontiersin.orgresearchgate.net Applying these principles to the production of this compound could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity while minimizing reaction times and waste. The development of a continuous-flow process would also facilitate easier scalability for any future industrial applications.

Exploration of Novel Reactivity under Extreme Conditions

The chemical behavior of this compound under extreme conditions, such as high pressure or in supercritical fluids, remains an uncharted area of research. Investigating reactions under high pressure could reveal novel reaction pathways and lead to the formation of unique molecular structures that are inaccessible under standard atmospheric conditions. Supercritical fluids, with their tunable properties between those of a liquid and a gas, could serve as novel solvent systems, potentially enhancing reaction rates and selectivity. Exploring the reactivity of the thiol group and the aromatic ring under these conditions could unlock new synthetic possibilities for creating advanced materials or chemical intermediates.

Development of Advanced Sensing and Detection Methodologies for Research Applications

As research into this compound progresses, the need for sensitive and selective detection methods will become paramount. Currently, standard analytical techniques such as mass spectrometry can be used for its identification. uni.lu However, the development of dedicated sensors, perhaps based on electrochemical or optical principles, could allow for real-time monitoring of the compound in complex matrices. This would be particularly valuable in tracking reaction kinetics in flow chemistry systems or for potential environmental monitoring applications. The design of such sensors could draw inspiration from methodologies developed for other substituted aromatic compounds.

Design of Next-Generation Analogues with Tunable Chemical Properties

The targeted design of analogues of this compound represents a significant opportunity for future research. By systematically modifying the substituents on the phenyl ring—for example, by altering the position or nature of the halogen or by introducing other functional groups—it would be possible to fine-tune the molecule's electronic and steric properties. This approach has been effectively used in the development of compounds with specific biological activities, such as antibacterial agents derived from related chloro-methoxy-phenyl structures. nih.gov A systematic structure-activity relationship (SAR) study of novel analogues could lead to the discovery of compounds with tailored reactivity, solubility, or binding affinity for specific targets, opening doors to applications in materials science or agrochemicals.

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound is most likely to be realized through interdisciplinary collaborations. The synthesis and characterization of this compound and its analogues by organic chemists could provide a platform for investigations by researchers in other fields. For example, materials scientists could explore the use of these thiols in the synthesis of novel polymers or as ligands for metal-organic frameworks (MOFs). Collaborations with computational chemists could provide theoretical insights into the molecule's reactivity and guide the design of new analogues with desired properties. Furthermore, partnerships with experts in analytical chemistry will be crucial for developing the advanced sensing methodologies discussed previously. Such synergistic efforts are essential to bridge the gap between fundamental chemical synthesis and tangible applications.

Q & A

Q. Table 1: Catalyst Performance in Methanol Thiolation

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| K₂WO₄ | 360 | 47 | 96 |

| K₂CO₃ | 360 | 56 | 95 |

| KOH | 360 | 55 | 92 |

| NaOH | 360 | 53 | 90 |

How does the methoxy group influence the compound’s reactivity compared to halogenated analogs?

Methodological Answer:

The methoxy group increases electron density via resonance, enhancing solubility in polar solvents (e.g., DMSO) and altering binding affinity to biological targets. Compared to halogenated analogs (e.g., 5-Bromo-2-chlorophenyl derivatives):

- Reactivity: Methoxy reduces electrophilicity at the aromatic ring, requiring harsher nucleophilic conditions (e.g., NaH/THF for substitutions).

- Characterization: Use X-ray crystallography to confirm steric effects and DFT (B3LYP/6-311+G(d,p)) to map electron density distribution .

What advanced spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (C₈H₉ClO₂S) with <2 ppm error.

- ¹H/¹³C NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substituent positions.

- Derivatization: Methylate the thiol group (CH₃I/K₂CO₃) to stabilize it for detection in GC-MS.

- Reference Data: Validate against PubChem (InChIKey: NIEQZZXEZYUFMQ-UHFFFAOYSA-N) .

How can computational methods resolve contradictions in conformational stability studies?

Methodological Answer:

- DFT with Dispersion Correction: Use B3LYP-D3/aug-cc-pVTZ to model dimer/trimer clusters. Compare hydrogen-bonded vs. van der Waals configurations.

- Validation: Cross-check with rotational spectroscopy data (e.g., microwave spectra) to identify global minima.

- Software: Gaussian 16 or ORCA for energy calculations; VMD for visualization .

What environmental monitoring strategies detect this compound in anaerobic ecosystems?

Methodological Answer:

- Sampling: Use stabilized containers (e.g., amber vials with PTFE seals) to prevent oxidation during collection from hydrothermal vents or anaerobic digesters.

- Detection: GC-SCD (Sulfur Chemiluminescence Detector) achieves ppb-level sensitivity.

- Calibration: Spiked deuterated methanethiol (CD₃SH) as an internal standard to correct for matrix interference .

How should researchers address conflicting data on catalytic selectivity vs. conversion rates?

Methodological Answer:

- Experimental Design: Use response surface methodology (RSM) to model interactions between catalyst acidity (NH₃-TPD), temperature, and feed ratio.

- Mechanistic Studies: Operando IR spectroscopy to identify surface intermediates (e.g., –SH or –OCH₃ groups) influencing selectivity.

- Trade-off Analysis: Prioritize selectivity for pharmaceutical applications but favor conversion for bulk chemical synthesis .

What role does the compound play in biological systems, and how can its interactions be studied?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.